Diatrizoate is a foundational, tri-iodinated benzoic acid derivative primarily used as an X-ray contrast agent. As an ionic, high-osmolality contrast medium (HOCM), its core function relies on the high atomic weight of iodine to provide radiodensity for imaging. It is almost exclusively procured and formulated as a salt, most commonly a mixture of meglumine diatrizoate and sodium diatrizoate, to enhance solubility and balance physicochemical properties for clinical use in gastrointestinal and vascular imaging. Its procurement is often driven by its established use in specific protocols and its cost-effectiveness compared to newer, non-ionic agents.
Substituting Diatrizoate formulations with chemically distinct alternatives like non-ionic, low-osmolality contrast media (LOCM) such as Iohexol or Iopamidol is a significant process and formulation change, not a simple procurement swap. The fundamental difference lies in osmolality; Diatrizoate solutions are highly hypertonic to blood, a property that directly influences fluid dynamics, patient tolerance, and the incidence of adverse effects. This high osmolality is a key performance characteristic in certain gastrointestinal applications where it creates a laxative effect by drawing fluid into the bowel. Conversely, this same property makes it unsuitable for applications where lower osmolality is critical for patient safety, such as intravascular injections in high-risk patients. Therefore, selecting Diatrizoate over an LOCM is a deliberate choice based on a specific risk-benefit-cost analysis for a given application, not on interchangeable chemical equivalence.
Diatrizoate-based formulations are characterized by high osmolality, a key differentiator from modern non-ionic agents. A typical intravascular formulation of diatrizoate meglumine and sodium (MD-76R) exhibits an osmolality of 1551 mOsm/kg. This is over 5 times the osmolality of human blood (~290 mOsm/kg) and more than double that of non-ionic, low-osmolality agents like Iohexol (~672 mOsm/kg) at similar iodine concentrations. This property is directly responsible for a higher incidence of side effects like pain and heat sensation upon injection compared to non-ionic alternatives.
| Evidence Dimension | Osmolality (at ~370 mgI/mL) |
| Target Compound Data | 1551 mOsm/kg (Diatrizoate Meglumine/Sodium mixture) |
| Comparator Or Baseline | Iohexol: ~672 mOsm/kg; Human Blood: ~290 mOsm/kg |
| Quantified Difference | >2.3x higher than Iohexol; >5.3x higher than blood |
| Conditions | Commercial formulations for intravascular injection. |
This high osmolality is a critical selection factor; it is leveraged for effect in GI studies but requires careful patient management and hydration in intravascular uses, making it a less preferred but cost-effective choice in low-risk scenarios.
In contrast to its high osmolality, diatrizoate formulations exhibit comparatively low viscosity, which is a significant advantage for handling and injection. A diatrizoate meglumine/sodium solution (MD-76R, 370 mgI/mL) has a viscosity of 10.5 cP at 37°C. This is lower than some non-ionic agents at similar iodine concentrations. For instance, a study comparing multiple agents found that diatrizoate had one of the lowest viscosities, while non-ionic dimers like iodixanol and iotrolan had the highest. Lower viscosity facilitates easier and more rapid injection through small-bore catheters, a critical processability parameter in angiographic procedures.
| Evidence Dimension | Viscosity at 37°C |
| Target Compound Data | 10.5 cP (Diatrizoate Meglumine/Sodium, 370 mgI/mL) |
| Comparator Or Baseline | Iohexol (350 mgI/mL): 10.4 cP; Iodixanol (320 mgI/mL): 11.8 cP |
| Quantified Difference | Comparable to Iohexol, but lower than non-ionic dimers. |
| Conditions | Commercial formulations at body temperature (37°C). |
For applications requiring rapid bolus injection or use with fine catheters, the lower viscosity of diatrizoate can be a key procurement advantage, simplifying handling and improving procedural efficiency.
Diatrizoate is typically formulated as a mixed salt of meglumine and sodium to optimize its properties. Meglumine salts generally offer better solubility and lower toxicity compared to sodium salts alone. However, sodium salts provide a higher iodine content per unit weight and contribute less to viscosity than the bulkier meglumine cation. Commercial formulations like Gastrografin (660 mg/mL meglumine diatrizoate and 100 mg/mL sodium diatrizoate) are precisely balanced to achieve high iodine concentration (367 mgI/mL) while maintaining acceptable viscosity and a pH of 6.0-7.6 for stability and patient tolerance. This balance is a key manufacturability and performance attribute.
| Evidence Dimension | Formulation Strategy |
| Target Compound Data | Procured as Diatrizoic acid (117-96-4) for conversion into mixed meglumine/sodium salts. |
| Comparator Or Baseline | Single-salt formulations (e.g., pure sodium diatrizoate). |
| Quantified Difference | Mixed salts are preferred to reduce adverse effects while maintaining high iodine concentration and manageable viscosity. |
| Conditions | Aqueous solutions for oral, rectal, or intravascular administration. |
Procuring Diatrizoic acid allows for flexible formulation into optimized mixed-salt solutions, a critical step for developing a product that balances efficacy (iodine content), processability (viscosity), and safety (reduced toxicity).
The higher osmolality of ionic Diatrizoate directly correlates with a higher rate of adverse reactions compared to non-ionic, low-osmolality agents. In a comparative study of 1465 patients undergoing CT scans, the frequency of side effects with diatrizoate was 7.0%. In stark contrast, the non-ionic comparator Iopamidol showed a reaction frequency of only 0.5% in the same study. Another source indicates the rate of mild reactions (nausea, mild urticaria) for ionic media is around 15%, versus 3% for non-ionic media. This evidence provides a clear, quantitative basis for material selection based on patient risk profile and procedural context.
| Evidence Dimension | Frequency of Adverse Reactions (All severities) |
| Target Compound Data | 7.0% |
| Comparator Or Baseline | Iopamidol (non-ionic): 0.5%; Iothalamate (ionic): 5.1% |
| Quantified Difference | 14x higher incidence of side effects compared to Iopamidol. |
| Conditions | Intravenous administration for contrast-enhanced CT scans in 1465 patients. |
This data allows for a calculated procurement decision: Diatrizoate is a cost-effective option for routine procedures in low-risk patients, while the higher cost of non-ionic agents is justified for patients with pre-existing conditions or higher risk profiles.
Diatrizoate is a primary choice for radiographic examination of the GI tract, especially when barium sulfate is contraindicated, such as in cases of suspected bowel perforation. Its high osmolality, a disadvantage in vascular applications, is leveraged here to draw water into the bowel, which can help delineate structures and has a mild laxative effect. This makes it particularly suitable for oral or rectal administration in CT scans to distinguish bowel loops from adjacent organs.
Due to a well-documented higher incidence of adverse effects compared to non-ionic media, Diatrizoate's use in intravascular procedures is best suited for patient populations without significant risk factors (e.g., pre-existing renal impairment). Its lower procurement cost makes it a viable economic choice for routine angiography or urography where the benefits of a low-osmolality agent do not outweigh the significant cost differential.
The favorable viscosity profile of Diatrizoate allows for the formulation of high-concentration solutions (e.g., 370 mgI/mL) that remain readily injectable. The use of mixed meglumine and sodium salts is a key formulation strategy to achieve this, balancing the high iodine contribution of sodium with the superior solubility and tolerance of meglumine. This makes the base compound, Diatrizoic acid, a valuable precursor for manufacturing contrast agents optimized for procedures requiring rapid, high-volume injection.
Irritant;Health Hazard